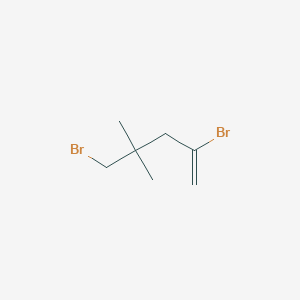

2,5-Dibromo-4,4-dimethylpent-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,5-Dibromo-4,4-dimethylpent-1-ene” is a chemical compound with the molecular formula C7H12Br2 . It is a brominated derivative of pentene, a type of alkene .

Molecular Structure Analysis

The molecular structure of “2,5-Dibromo-4,4-dimethylpent-1-ene” consists of a seven-carbon chain with two bromine atoms attached at the 2nd and 5th carbon atoms . The 4th carbon atom is bonded to two methyl groups . The compound has a molecular weight of 255.98 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dibromo-4,4-dimethylpent-1-ene” include a molecular weight of 255.98 g/mol . It has a complexity of 106 and a topological polar surface area of 0 Ų . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen

Interactions with Singlet Oxygen

The interactions of 2,5-dimethyl-2,4-hexadiene with singlet oxygen in different solvents have been studied to understand the compound's behavior as a singlet oxygen acceptor. This research sheds light on the ene-reaction, cycloaddition, and quenching processes, highlighting a novel mode of singlet oxygen interaction with a substituted 1,3-diene, which could be relevant for derivatives like "2,5-Dibromo-4,4-dimethylpent-1-ene" K. Gollnick & A. Griesbeck (1984). Interactions of singlet oxygen with 2,5-dimethyl-2,4-hexadiene in polar and non-polar solvents evidence for a vinylog ene-reaction. Tetrahedron, 40, 3235-3250.

Synthesis and Structures

The synthesis and structural analysis of 1,2-dimethyl[2.10]metacyclophan-1-enes, which are structurally related to "2,5-Dibromo-4,4-dimethylpent-1-ene," have been performed to understand their conformational behaviors. Such studies are crucial for developing new materials with specific properties Thamina Akther et al. (2016). Synthesis, Structures and Conformational Studies of 1,2-Dimethyl[2.10]metacyclophan-1-enes.

Diels-Alder Reactions

Research on "4,5-Dimethylene -1,2-dioxane and derived Diels-Alder adducts" explores the use of similar diene compounds in synthesizing complex molecular structures through Diels-Alder reactions, demonstrating the compound's potential in synthetic organic chemistry B. Atasoy & S. Karaböcek (1992). 4,5-Dimethylene -1,2-dioxane and derived Diels-Alder adducts. Tetrahedron Letters, 33, 8127-8130.

Molecular Recognition and Hydrogen Bonding

The study of acid−amide intermolecular hydrogen bonding involving a 2,2-dimethylbutynoic acid with a pyridone terminus explores the principles of molecular recognition, which could be applicable to understanding the interactions involving "2,5-Dibromo-4,4-dimethylpent-1-ene" and similar compounds P. Wash et al. (1997). Acid−Amide Intermolecular Hydrogen Bonding. Journal of the American Chemical Society, 119, 3802-3806.

Conformational Analysis and Intramolecular Bonding

Investigations into the conformation, molecular structure, and intramolecular hydrogen bonding of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione provide insights into the behavior of substituted compounds, highlighting the effects of intramolecular bonding on molecular stability and reactivity M. Vakili et al. (2012). Conformation, molecular structure, and intramolecular hydrogen bonding of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione. Journal of Molecular Structure, 1021, 102-111.

Eigenschaften

IUPAC Name |

2,5-dibromo-4,4-dimethylpent-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2/c1-6(9)4-7(2,3)5-8/h1,4-5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECKSLQIJCYNJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=C)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-4,4-dimethylpent-1-ene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2648548.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)

![6-chloro-N-[4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2648555.png)

![tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2648558.png)

![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2648559.png)

![3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2648564.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2648565.png)

![1-{1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2648566.png)

![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2648570.png)